REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][C:7]1[CH:15]=[C:14]2[C:10]([CH2:11][CH2:12][C:13]2=[O:16])=[CH:9][CH:8]=1.C(N(CC)CC)C>ClCCl>[S:2]([O:6][C:7]1[CH:15]=[C:14]2[C:10]([CH2:11][CH2:12][C:13]2=[O:16])=[CH:9][CH:8]=1)([CH3:1])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
45.2 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Type
|
CUSTOM
|
Details
|
while stirring to a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred at this temperature for an additional 1.5 hours
|
Duration
|
1.5 h
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Type
|
WASH
|
Details
|
washed twice with 150 ml of saturated sodium hydrogen carbonate solution each time an the combined aqueous phases
|
Type
|
EXTRACTION
|
Details
|
were extracted once with 100 ml of dichloromethane
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Type
|
WASH
|
Details
|
The combined organic phases were washed with 200 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C)OC1=CC=C2CCC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |